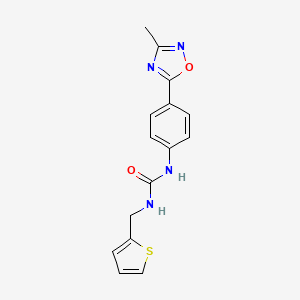

1-(4-(3-甲基-1,2,4-恶二唑-5-基)苯基)-3-(噻吩-2-基甲基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

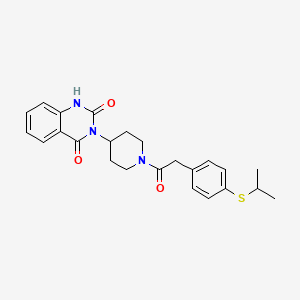

The compound "1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-(thiophen-2-ylmethyl)urea" is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry. Diaryl ureas have been extensively studied for their potential as anticancer agents, with various derivatives showing promising results against different cancer cell lines. The compound is related to the class of compounds that have been synthesized and evaluated for their biological activity, particularly in the context of cancer research.

Synthesis Analysis

The synthesis of related diaryl urea derivatives typically involves structure-based design and efficient synthetic routes. For instance, a series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were synthesized and showed potent activity against human chronic myeloid leukemia (CML) cell line K562 . Similarly, 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed and synthesized, demonstrating significant antiproliferative effects on various cancer cell lines . These studies suggest that the synthesis of the compound would likely follow a similar approach, utilizing structure-activity relationship (SAR) analysis to optimize the biological activity.

Molecular Structure Analysis

The molecular structure of diaryl urea derivatives is crucial for their biological activity. The presence of azole rings, such as 1,2,4-oxadiazol and 1,3,4-thiadiazol, in the molecular structure has been associated with anticancer activity. The substitution patterns on the phenyl rings and the nature of the linkers, such as methoxy or thio groups, play a significant role in determining the potency and selectivity of these compounds . The molecular structure of "1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-(thiophen-2-ylmethyl)urea" would be expected to contribute to its biological activity through interactions with target proteins, possibly by inhibiting kinase activity or disrupting signaling pathways.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of diaryl urea derivatives often include the fusion of acylhydrazine with urea to form azole rings, as seen in the synthesis of 1,2,4-triazolin-5-one and 1,3,4-oxadiazolin-5-one derivatives . These reactions can lead to the formation of various by-products, which necessitates careful optimization and purification steps to obtain the desired compounds with high purity. The chemical reactivity of the compound would be influenced by the presence of the azole ring and the urea moiety, which are key functional groups in these types of reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of diaryl urea derivatives, such as solubility, stability, and melting point, are important for their pharmacological profile. These properties can affect the compound's bioavailability, distribution, metabolism, and excretion. The presence of substituents like trifluoromethyl or pyridinyl groups can enhance the lipophilicity of the compounds, potentially improving their cell membrane permeability . The specific physical and chemical properties of "1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-(thiophen-2-ylmethyl)urea" would need to be determined experimentally to fully understand its pharmacokinetic characteristics.

科学研究应用

合成和表征

合成技术和形态控制: 重点介绍了尿素、硫脲和 1,2,4-恶二唑化合物的合成,并指出了它们的多种生物活性。技术包括常规和微波辅助方法,促进了这些化合物的有效合成和表征,特别强调了形成水凝胶和其他复杂分子结构时的结构多功能性和适应性 (Arıkan Ölmez & Waseer, 2020)。

杂环化学的进步: 研究为在温和条件下利用多组分反应创建同时带有噻唑烷二酮和 1,3,4-恶二唑结构的化合物铺平了道路。这种方法强调了杂环化合物在开发具有潜在生物应用的新型化学实体中的重要性 (Brockmeyer 等人,2014)。

生物学应用

酶抑制和抗癌活性: 在生物学背景下探索尿素衍生物,特别是它们在酶抑制(脲酶、β-葡萄糖醛酸苷酶)和抗癌研究中的作用,说明了这些化合物的潜在治疗应用。研究表明不同程度的生物活性,指出了其功效的结构依赖性以及尿素衍生物在药物化学中的前景 (Mustafa 等人,2014)。

抗真菌和抗菌特性: 1,3,4-恶二唑衍生物的合成和评估揭示了显着的抗真菌和抗菌活性。这项研究强调了这些化合物在解决各种微生物和真菌感染方面的潜力,为开发新的抗菌剂做出了贡献 (Singh 等人,2001)。

属性

IUPAC Name |

1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S/c1-10-17-14(21-19-10)11-4-6-12(7-5-11)18-15(20)16-9-13-3-2-8-22-13/h2-8H,9H2,1H3,(H2,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBCKOFAHAYPLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-(thiophen-2-ylmethyl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2517194.png)

![1,3-dimethyl-7-(3-nitrophenyl)-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2517196.png)

![2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B2517197.png)

![N~4~-(4-methylphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2517199.png)

![8-fluoro-2-(2-methylthiazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2517200.png)

![2-(4-methoxybenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2517201.png)

![Ethyl 4-(dimethylamino)-3-{[(methoxyimino)methyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2517211.png)

![(1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B2517217.png)